N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2,3-dimethylphenoxy)propanamide
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Overview
Description
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2,3-dimethylphenoxy)propanamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a dimethylphenoxy group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2,3-dimethylphenoxy)propanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the thiazole ring.
Introduction of the Dimethylphenoxy Group: The dimethylphenoxy group can be attached through an etherification reaction, where a dimethylphenol reacts with an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2,3-dimethylphenoxy)propanamide can undergo various chemical reactions, including:
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2,3-dimethylphenoxy)propanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2,3-dimethylphenoxy)propanamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2,3-dimethylphenoxy)propanamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C22H23ClN2O2S |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2,3-dimethylphenoxy)propanamide |
InChI |
InChI=1S/C22H23ClN2O2S/c1-14-5-4-6-20(15(14)2)27-16(3)21(26)24-12-11-19-13-28-22(25-19)17-7-9-18(23)10-8-17/h4-10,13,16H,11-12H2,1-3H3,(H,24,26) |
InChI Key |
NUSZYEOHJVVRNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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